

# 6-Methyl-1-indanone: A Technical Guide for Fragrance Applications

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## Compound of Interest

Compound Name: 6-Methyl-1-indanone

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An In-depth Exploration of a Versatile Aroma Chemical for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Methyl-1-indanone** is a substituted indanone that has garnered interest as a versatile ingredient in the fragrance industry.[1] Its unique chemical structure, characterized by a fused bicyclic system comprising a benzene ring and a cyclopentanone ring with a methyl substituent, contributes to its distinct olfactory properties.[2] This technical guide provides a comprehensive overview of **6-Methyl-1-indanone**, encompassing its physicochemical characteristics, synthesis methodologies, fragrance profile, and preliminary safety and biological considerations. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of new fragrances and the study of aroma chemicals.

## Physicochemical Properties

**6-Methyl-1-indanone** is a white to light yellow crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and performance in fragrance applications.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	[4]
Molecular Weight	146.19 g/mol	[4]
CAS Number	24623-20-9	[4]
Appearance	White to light yellow crystal powder	[3]
Melting Point	57 - 62 °C	[5]
Boiling Point	124 - 126 °C at 11 mmHg; 70 °C at 0.4 mmHg	[5]
Solubility	Soluble in methanol and other common organic solvents.	[2]

## Synthesis of 6-Methyl-1-indanone

The synthesis of 1-indanone derivatives, including **6-Methyl-1-indanone**, can be achieved through several synthetic routes. The most common methods involve intramolecular Friedel-Crafts acylation and photochemical reactions.

### Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis of 1-indanones.[6] This typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. For the synthesis of **6-Methyl-1-indanone**, a suitable precursor would be 3-(m-tolyl)propanoic acid. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl<sub>3</sub>), or a strong protic acid like polyphosphoric acid (PPA) or triflic acid.[6][7]

A general workflow for this synthesis is outlined below:



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Caption: General workflow for the synthesis of **6-Methyl-1-indanone** via intramolecular Friedel-Crafts acylation.

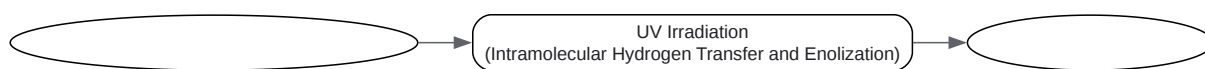
Experimental Protocol (General Procedure for Friedel-Crafts Acylation of a 3-Arylpropionic Acid):

- **Acid Chloride Formation:** The 3-arylpropionic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) may be added. Thionyl chloride or oxalyl chloride (1.1-1.5 eq) is added slowly at 0 °C. The reaction is stirred at room temperature until gas evolution ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude 3-arylpropionyl chloride.[6]
- **Cyclization:** The crude acyl chloride is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere and cooled to 0 °C. A Lewis acid, such as anhydrous aluminum chloride (1.1-1.5 eq), is added portion-wise. The reaction is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
- **Workup and Purification:** Upon completion, the reaction is quenched by carefully pouring it onto crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.[6]

## Photochemical Synthesis

An alternative and often high-yielding method for the synthesis of **6-Methyl-1-indanone** is through a photochemical reaction. It has been reported that **6-Methyl-1-indanone** can be synthesized in high quantum yields by the photolysis of  $\alpha$ -chloro-2',5'-dimethylacetophenone.[3] This method offers the advantage of mild reaction conditions.[8] Another photochemical route involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, where **6-Methyl-1-indanone** is formed as a photoproduct.[3]

A simplified representation of the photochemical synthesis is shown below:



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Caption: Simplified workflow for the photochemical synthesis of **6-Methyl-1-indanone**.

## Fragrance Profile and Applications

**6-Methyl-1-indanone** is valued in the fragrance industry for its unique scent profile, which is generally described as having a sweet, floral note.[1][9] It is used as a key ingredient in perfumes and cosmetics to enhance the overall appeal of the product.[1] Its aromatic character also lends itself to applications in flavoring agents for certain food products.[1]

While specific quantitative data for odor threshold and substantivity are not readily available in the public domain, the general classification of its scent profile places it in a category of fragrance ingredients that can provide warmth and complexity to a fragrance composition. In perfumery, such molecules are often used as modifiers or to add a unique signature to a blend.

## Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of **6-Methyl-1-indanone** in fragrance mixtures.

Typical GC-MS Parameters (Illustrative):

- **Column:** A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m), is often suitable for the analysis of fragrance compounds.
- **Oven Temperature Program:** A typical program might start at a lower temperature (e.g., 50-70  $^{\circ}$ C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280  $^{\circ}$ C) at a rate of 10-20  $^{\circ}$ C/min.
- **Injector and Detector Temperatures:** These are typically set around 250-300  $^{\circ}$ C.
- **Carrier Gas:** Helium is commonly used as the carrier gas.

- Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

#### Mass Spectrometry Fragmentation:

The mass spectrum of a ketone like **6-Methyl-1-indanone** will show a molecular ion peak (M+) corresponding to its molecular weight (146.19 g/mol). The fragmentation pattern is influenced by the stable aromatic ring and the carbonyl group. Key fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. For **6-Methyl-1-indanone**, a significant fragment would likely result from the loss of a CO group (M-28), leading to a peak at m/z 118. Further fragmentation of the indane ring structure would also be expected.

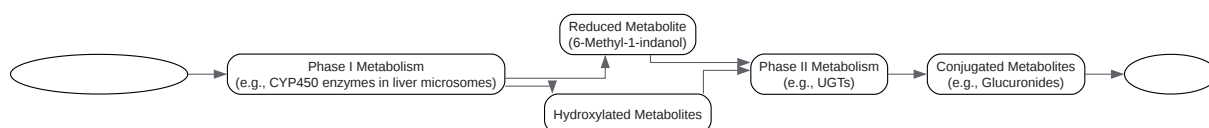
## Safety and Biological Considerations

### Safety Profile

Based on available Safety Data Sheets (SDS), **6-Methyl-1-indanone** is not classified as a hazardous substance under normal handling conditions.[3] Standard laboratory safety precautions, such as wearing protective gloves and eyewear, are recommended.

### Metabolism

While specific metabolism studies on **6-Methyl-1-indanone** are not widely published, the metabolic fate of xenobiotics is often investigated using in vitro models such as human liver microsomes.[10][11] These studies help to identify potential metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic pathways.[10] For a ketone like **6-Methyl-1-indanone**, potential metabolic transformations could include reduction of the ketone to an alcohol and hydroxylation of the aromatic ring or alkyl side chain.



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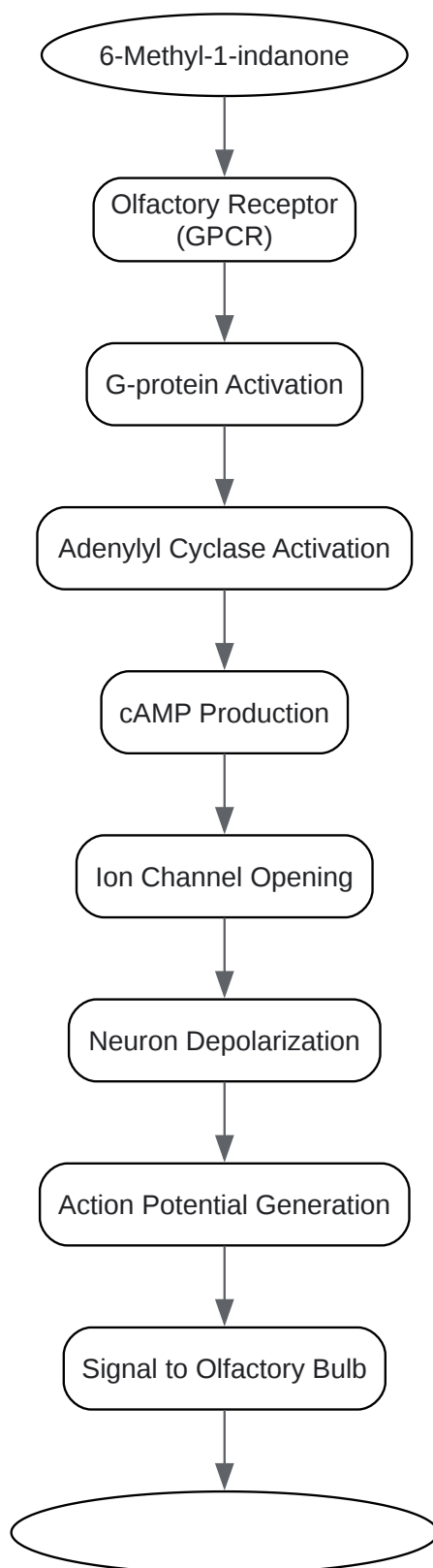
Caption: Postulated metabolic pathway of **6-Methyl-1-indanone**.

## Biological Activity

The indanone scaffold is present in a number of biologically active compounds, including some with anticancer and neuroprotective properties.[12][13] For instance, certain indanone derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.[14] However, specific studies on the biological activity of **6-Methyl-1-indanone** are limited in the public domain. Its use in pharmaceuticals is primarily as a synthetic intermediate for more complex bioactive molecules.[1]

## Olfactory Signaling Pathway

The perception of **6-Methyl-1-indanone** as a fragrance is initiated by its interaction with olfactory receptors in the nasal cavity. The binding of this odorant molecule to its specific G-protein coupled receptor (GPCR) triggers a signaling cascade within the olfactory sensory neuron.



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Caption: Simplified olfactory signaling pathway for the perception of an odorant like **6-Methyl-1-indanone**.

This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific odor.

## Stability in Formulations

The stability of fragrance ingredients is a critical factor in the development of cosmetic and personal care products. The chemical stability of a compound like **6-Methyl-1-indanone** can be influenced by various factors within a formulation, such as pH, the presence of oxidizing or reducing agents, and interactions with other ingredients.<sup>[15]</sup> Additionally, external factors like exposure to light and heat can lead to degradation over time.

While specific stability data for **6-Methyl-1-indanone** in different cosmetic bases (e.g., emulsions, alcoholic solutions) is not extensively documented, it is known that ketones can be susceptible to photochemical reactions. Therefore, formulation and packaging considerations to protect the product from prolonged UV exposure may be necessary to ensure the stability of the fragrance profile.

## Conclusion

**6-Methyl-1-indanone** is a valuable aroma chemical with a pleasant and versatile fragrance profile. Its synthesis is achievable through established organic chemistry methodologies, and it is amenable to analysis by standard techniques such as GC-MS. While its primary application is in the fragrance and flavor industry, the indanone scaffold's presence in various bioactive molecules suggests potential for further investigation into its pharmacological properties. This technical guide provides a foundational understanding of **6-Methyl-1-indanone** for professionals in the fields of fragrance chemistry, materials science, and drug discovery, and highlights areas where further research, particularly in quantitative fragrance performance, stability, and specific biological activity, would be beneficial.



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## References

- 1. chemimpex.com [chemimpex.com]
- 2. Indanone synthesis [organic-chemistry.org]
- 3. 6-Methyl-1-indanone CAS#: 24623-20-9 [amp.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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